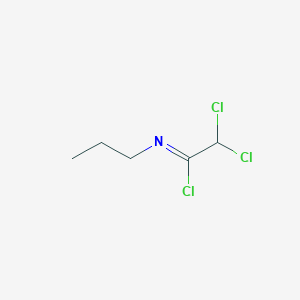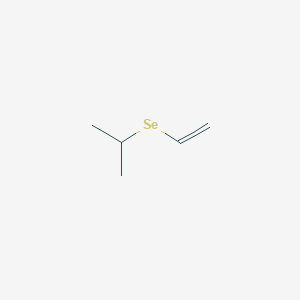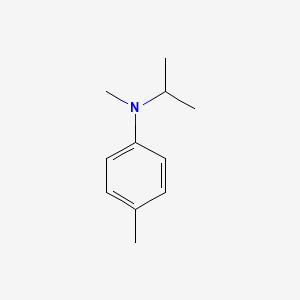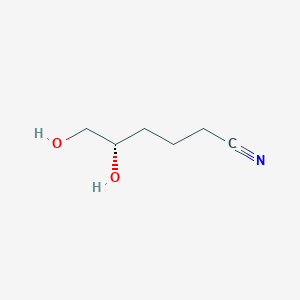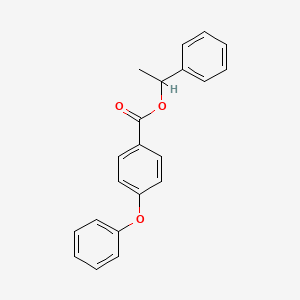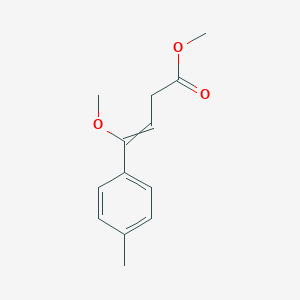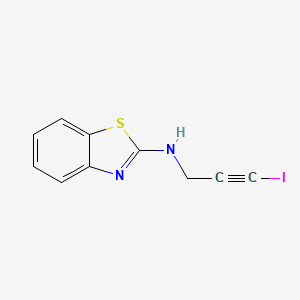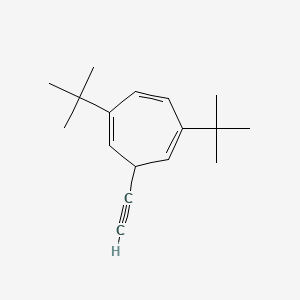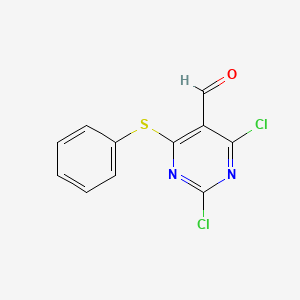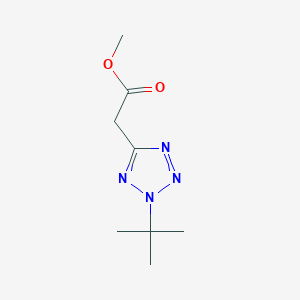
Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate is a chemical compound that belongs to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. These compounds are known for their stability and resistance to biological degradation, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate, can be approached through various methods. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst. For example, nitriles can react with sodium azide and a stoichiometric amount of acetic acid in tert-butyl alcohol . Another method involves the use of triethyl orthoformate and sodium azide .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can undergo substitution reactions where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include acidic materials, strong oxidizers, and reducing agents. For example, tetrazoles react with acidic chlorides, anhydrides, and strong acids to liberate corrosive and toxic gases .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can produce tetrazole oxides, while reduction can yield amines .
Scientific Research Applications
Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate involves its interaction with molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with various biological molecules. This interaction can lead to the formation of stable complexes and the modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate include other tetrazole derivatives such as:
- 5-Methyl tetrazole
- 5-Phenyltetrazole
- 1H-Tetrazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and resistance to degradation, making it valuable in various applications .
Properties
IUPAC Name |
methyl 2-(2-tert-butyltetrazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)12-10-6(9-11-12)5-7(13)14-4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVSVPHBUAJOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90757339 |
Source


|
| Record name | Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90757339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91660-70-7 |
Source


|
| Record name | Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90757339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
